

A Technical Guide to the Discovery and History of Cyclosulfamuron Herbicide

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Compound of Interest

Compound Name: **Cyclosulfamuron**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the herbicide **Cyclosulfamuron**. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and crop protection. This guide details the chemical synthesis, biological activity, and the experimental protocols utilized in its evaluation.

Introduction

Cyclosulfamuron is a selective, systemic herbicide belonging to the sulfonylurea class of compounds.^{[1][2]} It is primarily used for the control of a wide range of broadleaf and sedge weeds in cereal crops, particularly rice.^{[1][3]} Like other sulfonylurea herbicides, **Cyclosulfamuron**'s mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][4][5]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but not in animals, which accounts for its low mammalian toxicity.^{[4][5][6]} The development of sulfonylurea herbicides in the 1970s and their commercialization in the early 1980s by DuPont marked a significant advancement in crop protection, characterized by their high potency and low application rates.^{[7][8]}

Discovery and History

The invention of sulfonylurea herbicides in June 1975 by George Levitt of DuPont revolutionized weed control.^[7] These herbicides were first commercialized in 1982 for use in wheat and barley crops.^{[7][8][9]} **Cyclosulfamuron**, also known as AC 322140, was developed by American Cyanamid Company (now part of BASF).^{[1][10]} It was designed to provide effective control of problematic weeds in rice cultivation.^[3]

The development of **Cyclosulfamuron** was part of a broader effort to synthesize and screen novel sulfonylurea compounds with specific activity spectra and crop selectivity. The research that led to the discovery of this class of herbicides demonstrated that very low application rates, in the order of grams per hectare, could achieve effective weed control, a significant departure from the kilograms per hectare rates of older herbicides.^[7]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclosulfamuron** is presented in the table below.

Property	Value	Reference
Chemical Name	N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl)urea	[11]
CAS Registry Number	136849-15-5	[11][12][13]
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₆ S	[1][11][12]
Molar Mass	421.43 g·mol ⁻¹	[6][12]
Appearance	White solid	[6]
Melting Point	161.9 °C	[6]
Water Solubility	6.5 g·L ⁻¹ (at 20 °C)	[6]
Density	0.624 g/cm ³ (at 20 °C)	[6]

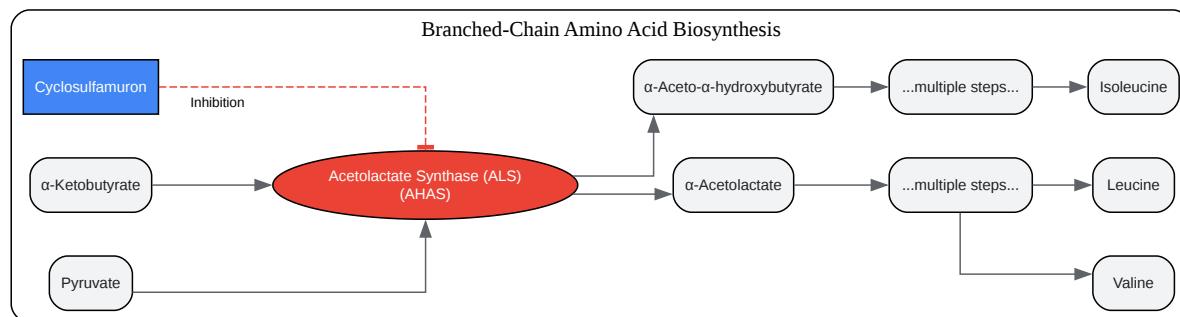
Mechanism of Action: Inhibition of Acetolactate Synthase

Cyclosulfamuron exerts its herbicidal effect by inhibiting the acetolactate synthase (ALS) enzyme.^[5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.^[5] This pathway is present in plants and microorganisms but absent in animals, which obtain these amino acids through their diet.^{[4][5]}

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division in the growing points of susceptible plants.^{[14][15]} This cessation of growth is one of the earliest symptoms of **Cyclosulfamuron**'s effects.^[16]

Signaling Pathway of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by **Cyclosulfamuron**.



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Caption: Inhibition of Acetolactate Synthase (ALS) by **Cyclosulfamuron**.

Synthesis of Cyclosulfamuron

Cyclosulfamuron is synthesized through a multi-step process. A general outline of the synthesis is provided below.

Experimental Protocol for Synthesis

A convergent synthesis approach is commercially used for **Cyclosulfamuron**.^[1] This involves the synthesis of two key intermediates which are then coupled.

Step 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine. This intermediate is a common component in many sulfonylurea herbicides.

Step 2: Synthesis of 1-(chlorosulfonyl)cyclohexanecarboxylate. This is the other key intermediate.

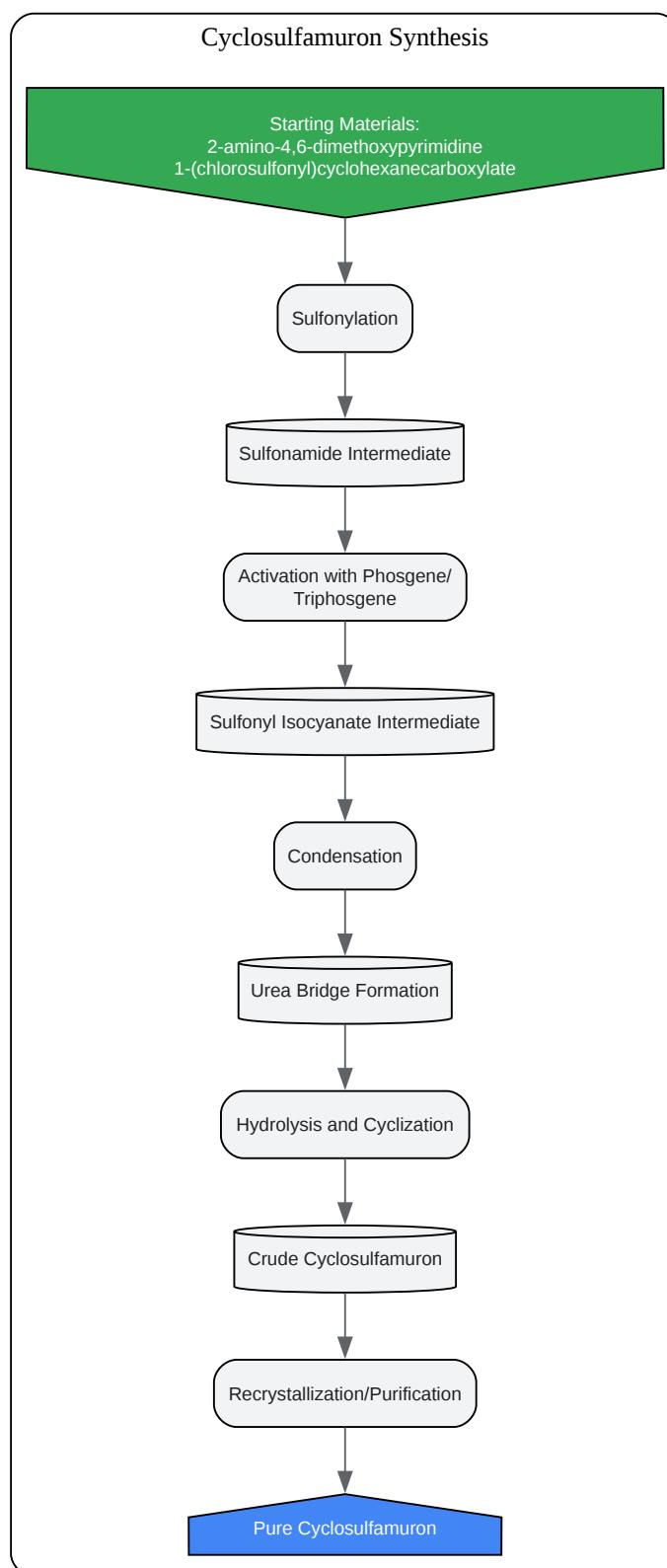
Step 3: Sulfenylation. 2-amino-4,6-dimethoxypyrimidine is sulfonated with 1-(chlorosulfonyl)cyclohexanecarboxylate under basic conditions to form the corresponding sulfonamide.^[1]

Step 4: Activation and Condensation. The resulting sulfonamide is activated, often with phosgene or triphosgene, to form a sulfonyl isocyanate.^[1] This is then condensed with another molecule of the aminopyrimidine to build the urea bridge.^[1]

Step 5: Final Cyclization and Purification. The final steps involve hydrolysis and cyclization to yield **Cyclosulfamuron**, which is then purified by recrystallization.^[1]

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Cyclosulfamuron**.



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Caption: General workflow for the chemical synthesis of **Cyclosulfamuron**.

Biological Activity and Efficacy

Cyclosulfamuron is effective against a variety of broadleaf and sedge weeds.^[1] Studies have demonstrated its inhibitory effects on the growth of various plant species.

Herbicidal Efficacy Data

The following table summarizes the concentration of **Cyclosulfamuron** required for 50% inhibition (I_{50}) of growth in different rice cultivars, highlighting its selective nature.

Rice Cultivar	I_{50} for Growth Inhibition (mg/kg)	Reference
Dongjinbyeo	6.3	[3]
Hwasungbyeo	9.2	[3]
Ilpumbyeo	14.6	[3]

In Vitro ALS Inhibition Data

The inhibitory effect of **Cyclosulfamuron** on the ALS enzyme has been quantified in vitro.

Rice Cultivar	I_{50} for ALS Activity (μM)	Reference
Dongjinbyeo	42.7	[3]
Hwasungbyeo	32.7	[3]
Ilpumbyeo	58.1	[3]

Experimental Protocols

Protocol for Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibition of ALS by **Cyclosulfamuron**.

1. Enzyme Extraction:

- Homogenize young leaf tissue from the target plant species in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction:

- Prepare a reaction mixture containing assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM pyruvate, 2 mM MgCl₂, and 0.2 mM TPP).
- Add varying concentrations of **Cyclosulfamuron** (dissolved in a suitable solvent like DMSO) to the reaction mixture.
- Initiate the reaction by adding a specific volume of the enzyme extract.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Product Detection:

- Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.
- Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.
- Add a solution of creatine and α-naphthol and incubate at room temperature for a specified time to allow for color development.
- Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

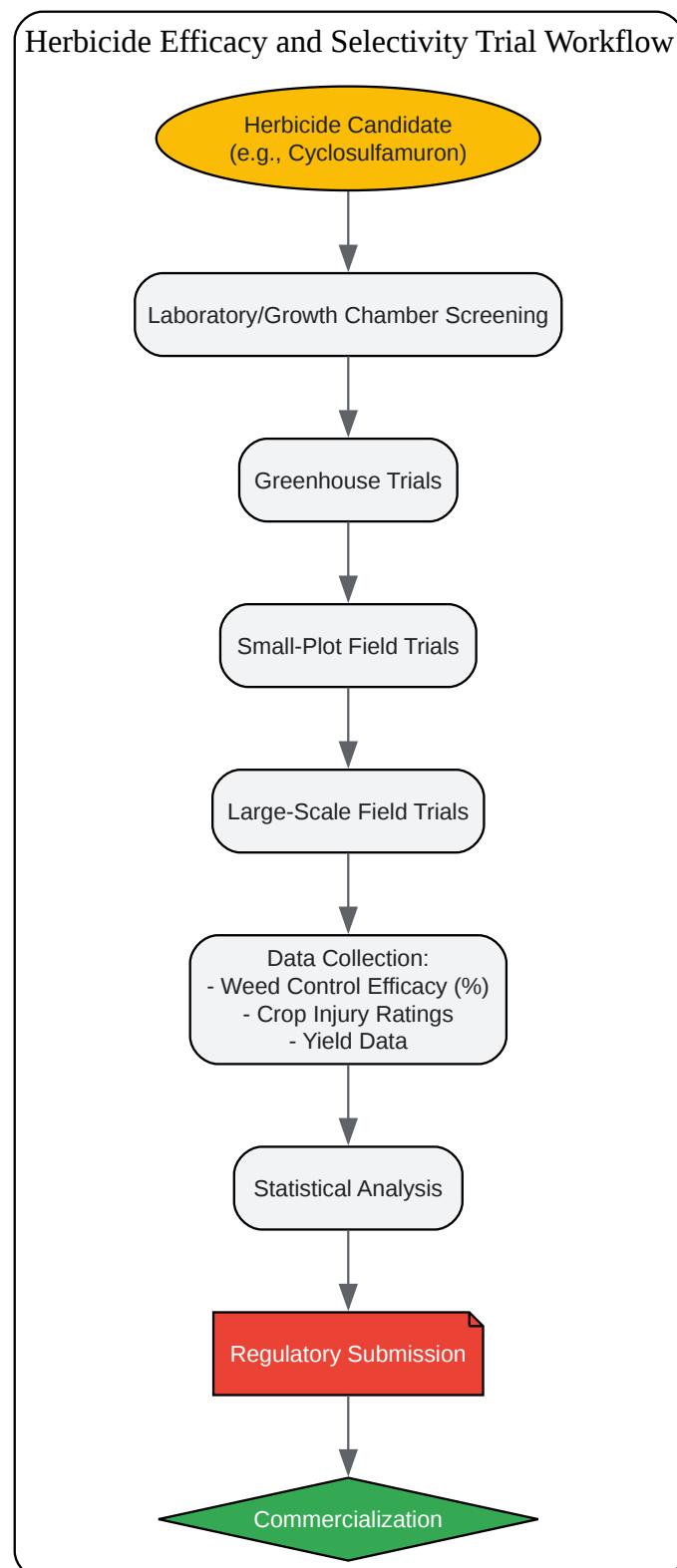
4. Data Analysis:

- Calculate the percentage of ALS inhibition for each **Cyclosulfamuron** concentration relative to a control without the inhibitor.

- Determine the I_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicide Efficacy and Crop Selectivity Trial Workflow

The following diagram outlines a typical workflow for evaluating the efficacy and selectivity of a new herbicide like **Cyclosulfamuron**.



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Caption: Workflow for herbicide efficacy and crop selectivity trials.

Conclusion

Cyclosulfamuron is a potent and selective sulfonylurea herbicide that has played a significant role in weed management, particularly in rice cultivation. Its discovery and development are a testament to the advancements in synthetic chemistry and plant biochemistry that have shaped modern agriculture. The detailed understanding of its mode of action, centered on the inhibition of the ALS enzyme, continues to be a cornerstone for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the key historical, chemical, and biological aspects of **Cyclosulfamuron**.

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